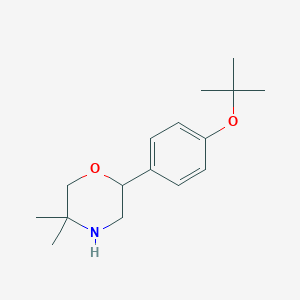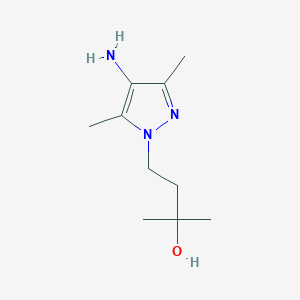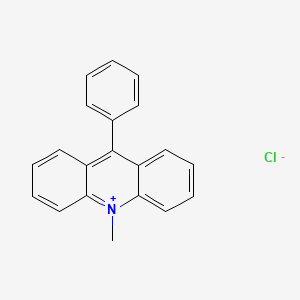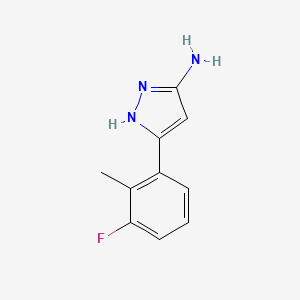
2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine is an organic compound that features a morpholine ring substituted with a tert-butoxyphenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-tert-butoxyphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butoxyphenylamine
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-(4-Tert-butoxyphenyl)-5,5-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
5,5-dimethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]morpholine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)19-13-8-6-12(7-9-13)14-10-17-16(4,5)11-18-14/h6-9,14,17H,10-11H2,1-5H3 |
Clé InChI |
OBWGMVSSWMLYLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(CN1)C2=CC=C(C=C2)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)




![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)

